![molecular formula C23H26N6O2 B6584801 4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide CAS No. 1251616-67-7](/img/structure/B6584801.png)
4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Unfortunately, the specific molecular structure details for this compound are not available in the retrieved data.Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors . These receptors are significant targets for the treatment of various neurological conditions . They are present in prostate smooth muscle and play a crucial role in the medical treatment of benign prostatic hyperplasia (BPH) .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as an antagonist . This means it binds to these receptors and inhibits their function. The inhibition of these receptors has been shown to suppress prostate growth by decreasing cell proliferation without affecting apoptosis .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the endoplasmic reticulum (ER) stress pathway . The inhibition of these pathways results in promising neuroprotective and anti-inflammatory properties . Specifically, it reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The compound’s action results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-31-20-10-6-5-9-19(20)28-11-13-29(14-12-28)23-26-16-18(21(24)27-23)22(30)25-15-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,25,30)(H2,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVKOGCMCMFCDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.